molecular formula C14H19N5O2 B1480661 benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2098071-22-6

benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No.: B1480661
CAS No.: 2098071-22-6
M. Wt: 289.33 g/mol
InChI Key: HBBCIEILJJIJNB-UHFFFAOYSA-N
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Description

Benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c15-9-13-10-19(18-17-13)8-4-7-16-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCIEILJJIJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H19N5O2C_{14}H_{19}N_{5}O_{2}. The compound features a triazole ring, which is known for its biological significance due to its ability to interact with various biomolecules.

The biological activity of this compound is primarily attributed to its structural components. The triazole moiety can act as a bioisostere for amides and esters, enhancing the compound's ability to interact with biological targets. The carbamate group contributes to the stability and bioavailability of the molecule, allowing it to penetrate cell membranes effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes by mimicking substrate structures.
  • Receptor Modulation : The compound could potentially bind to receptors involved in various signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to benzyl carbamate have demonstrated effectiveness against various bacterial strains and fungi .

Anticancer Properties

Triazole-containing compounds are being investigated for their anticancer potential:

  • Cell Proliferation Inhibition : Research has indicated that certain triazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in therapeutic applications:

  • Antimicrobial Efficacy : A study evaluated a range of triazole compounds and found that those with longer alkyl chains exhibited enhanced antibacterial activity against resistant strains .
  • Anticancer Activity : A series of substituted triazoles were synthesized and tested against various cancer cell lines. Results showed that compounds with specific substitutions on the triazole ring had IC50 values in the low micromolar range, indicating potent activity .

Comparative Analysis

Activity Type Compound Class Efficacy Reference
AntimicrobialTriazole DerivativesEffective against resistant bacteria
AnticancerTriazole-containing CompoundsInduces apoptosis in cancer cells
Enzyme InhibitionTriazolesInhibits key metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural features of benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate contribute to its efficacy as an antibacterial agent, making it a candidate for developing new antibiotics .

1.2 Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. The benzyl carbamate structure may enhance the bioavailability and selectivity of the drug towards cancer cells. Studies have shown that triazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

1.3 Neurological Applications
The compound's potential in treating neurological disorders is under investigation. Triazoles have been linked to neuroprotective effects, which could be beneficial in conditions such as Alzheimer’s disease. The ability of these compounds to modulate neurotransmitter levels may contribute to cognitive enhancement and neuroprotection .

Agricultural Applications

2.1 Fungicidal Properties
this compound has shown promise as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis or interfering with metabolic processes essential for fungal growth. This makes it a potential candidate for developing environmentally friendly agricultural fungicides .

2.2 Plant Growth Regulation
Research suggests that triazole compounds can act as plant growth regulators, influencing various physiological processes such as seed germination and root development. The application of this compound may enhance crop yields and resilience against environmental stressors .

Material Sciences

3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Studies

Study Title Application Focus Findings
Antimicrobial Activity of Triazole DerivativesMedicinal ChemistryDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations significantly lower than traditional antibiotics .
Triazoles in Cancer TherapyCancer ResearchInhibition of cell proliferation in various cancer cell lines; potential for selective targeting of tumor cells .
Fungicidal Efficacy of Benzyl TriazolesAgricultural ChemistryEffective against several fungal pathogens; potential for use in sustainable agriculture practices .
Development of Triazole-Based PolymersMaterial ScienceEnhanced mechanical properties observed in polymer composites incorporating triazole derivatives; potential applications in coatings and packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Reactant of Route 2
benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.